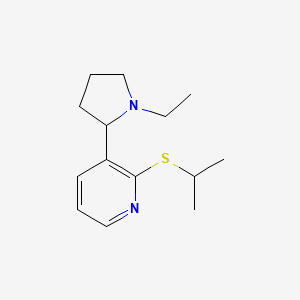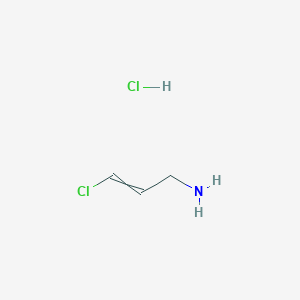
3-Chloroprop-2-en-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloroprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C3H7Cl2N. It is a hydrochloride salt of 3-chloroprop-2-en-1-amine, characterized by the presence of a chlorine atom attached to a propene chain and an amine group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloroprop-2-en-1-amine hydrochloride typically involves the allylation of amines with commercially available 1,3-dichloropropene isomers. The reaction is often catalyzed by iron, which facilitates the cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines .
Industrial Production Methods
Industrial production methods for 3-chloroprop-2-en-1-amine hydrochloride are not extensively documented. the general approach involves large-scale synthesis using similar allylation and cross-coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the propene chain can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Addition Reactions: Catalysts like palladium or platinum are often used.
Major Products Formed
Substitution Reactions: Products include various substituted amines.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include reduced amines or alkanes.
Addition Reactions: Products include saturated compounds.
Scientific Research Applications
3-chloroprop-2-en-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 3-chloroprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the double bond in the propene chain .
Comparison with Similar Compounds
Similar Compounds
- 3-chloroprop-1-amine hydrochloride
- 2-chloroprop-2-en-1-amine hydrochloride
- 3-bromoprop-2-en-1-amine hydrochloride
Uniqueness
3-chloroprop-2-en-1-amine hydrochloride is unique due to its specific structural configuration, which includes a chlorine atom attached to a propene chain and an amine group. This configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C3H7Cl2N |
|---|---|
Molecular Weight |
128.00 g/mol |
IUPAC Name |
3-chloroprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H |
InChI Key |
RBJGWQYYFUCZDP-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




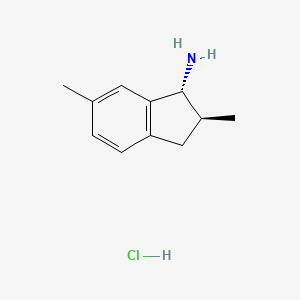

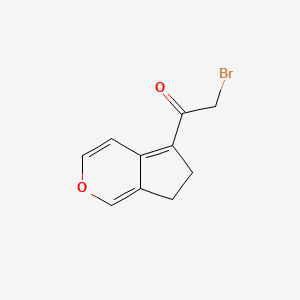

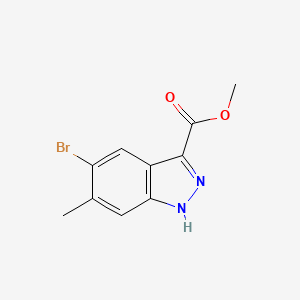
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)


![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
